molecular formula C12H13F3O B12528563 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL CAS No. 819861-90-0

1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL

Cat. No.: B12528563
CAS No.: 819861-90-0
M. Wt: 230.23 g/mol
InChI Key: USUVAARBAMOIPA-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluorophenyl group attached to a hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hex-1-en-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,3,4-Trifluorophenyl)ethan-1-ol
  • 1-(2,3,6-Trifluorophenyl)propan-2-one
  • 1,1,1,3,3,3-Hexafluoro-2-propanol

Comparison: 1-(2,3,4-Trifluorophenyl)hex-1-EN-3-OL is unique due to its hexenol backbone, which imparts distinct chemical properties compared to its similar compounds. The presence of the trifluorophenyl group in all these compounds contributes to their high reactivity and potential applications. the specific structure of this compound allows for unique interactions and applications, particularly in the synthesis of complex organic molecules and potential therapeutic uses.

Properties

CAS No.

819861-90-0

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)hex-1-en-3-ol

InChI

InChI=1S/C12H13F3O/c1-2-3-9(16)6-4-8-5-7-10(13)12(15)11(8)14/h4-7,9,16H,2-3H2,1H3

InChI Key

USUVAARBAMOIPA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=CC1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

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